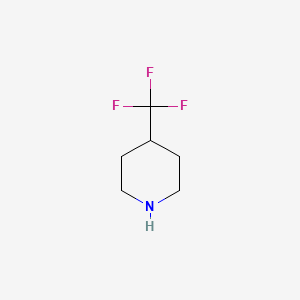

4-(Trifluoromethyl)piperidine

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Medicinal Chemistry and Agrochemicals

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals and agrochemicals. mdpi.comresearchgate.net It is considered a "privileged scaffold" because its derivatives are capable of interacting with a wide range of biological targets, leading to diverse pharmacological activities. researchgate.netatamanchemicals.com Many blockbuster drugs, including antipsychotics like haloperidol (B65202) and risperidone, contain a piperidine ring, highlighting its importance in medicinal chemistry. researchgate.netatamanchemicals.com

Key attributes of the piperidine scaffold include:

Structural Core: It serves as a fundamental structural unit in the synthesis of numerous active pharmaceutical ingredients (APIs). researchgate.netatamanchemicals.com

Versatility: The piperidine ring can be easily functionalized, allowing for the creation of a vast library of derivatives with tailored properties. ijnrd.org

Improved Properties: Its incorporation can enhance the lipophilicity and biological activity of a molecule. atamanchemicals.com The flexible ring structure also allows for conformational adaptations, making it an ideal component for targeting biological receptors. atamanchemicals.com

Broad Applications: In pharmaceuticals, piperidine derivatives have been employed as CNS modulators, analgesics, antihistamines, and anticancer agents. researchgate.net In the agrochemical sector, they are used to develop effective insecticides, herbicides, and fungicides. atamanchemicals.comijnrd.org

Role of Trifluoromethyl Group in Modulating Molecular Properties

The introduction of a trifluoromethyl (-CF3) group into an organic molecule is a widely used strategy in medicinal chemistry to enhance the properties of a drug candidate. researchgate.netwikipedia.org This small functional group exerts powerful electronic and steric effects, significantly altering the physicochemical and biological characteristics of the parent molecule. ontosight.ainih.gov

The trifluoromethyl group is known to significantly increase the lipophilicity (the ability to dissolve in fats and lipids) of a compound. ontosight.aimdpi.comontosight.ai This is due to the high electronegativity of the three fluorine atoms. ontosight.aiontosight.ai

Enhanced Membrane Permeability: Increased lipophilicity can improve a molecule's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier. mdpi.comontosight.aiontosight.ai This can lead to better absorption and distribution throughout the body, ultimately enhancing bioavailability. ontosight.aiontosight.airesearchgate.net

Fine-Tuning LogP: The -CF3 group allows for the fine-tuning of the octanol-water partition coefficient (logP), a key measure of lipophilicity, to optimize a drug's pharmacokinetic profile. mdpi.com However, the position of the -CF3 group is crucial; studies have shown that trifluorination most strongly enhances lipophilicity when in the alpha-position relative to a functional group, with the effect diminishing at other positions. nih.gov

A major advantage of the trifluoromethyl group is its ability to improve a molecule's metabolic stability. ontosight.aimdpi.comontosight.ai

Blocking Metabolic Oxidation: The -CF3 group can be used as a bioisostere for a metabolically vulnerable methyl (-CH3) or chloro (-Cl) group. wikipedia.orgmdpi.com Replacing a hydrogen atom on a methyl group with fluorine atoms can block a "metabolic hotspot," preventing enzymes like cytochrome P450 from breaking down the molecule. mdpi.comontosight.ai

Increased Half-Life: This resistance to oxidative metabolism is due to the exceptional strength of the carbon-fluorine (C-F) bond. mdpi.comontosight.ai By slowing down metabolism, the -CF3 group can increase the drug's half-life in the body, which may lead to improved efficacy and allow for less frequent dosing. ontosight.ai

The trifluoromethyl group can influence the three-dimensional shape and conformational preferences of a molecule. rsc.org

Steric Influence: As a relatively bulky substituent, the -CF3 group can introduce steric hindrance that restricts bond rotation. rsc.orgnih.gov

Conformational Stabilization: This restriction can stabilize a specific conformation of the molecule that is optimal for binding to a biological target. nih.gov For instance, in certain alkaloids, the introduction of a -CF3 group was shown to significantly decrease the rate of bond rotation, allowing for the differentiation of conformers at room temperature. nih.gov Fluorine substitution can also lead to changes in the preferred conformation of the entire ring structure. beilstein-journals.org

The trifluoromethyl group is strongly electron-withdrawing, a property that significantly influences the acidity or basicity (pKa) of nearby functional groups. wikipedia.orgontosight.ai

Increased Acidity: The -CF3 group can substantially increase the acidity of compounds like trifluoroacetic acid. wikipedia.org

Decreased Basicity: Conversely, it lowers the pKa of basic groups, such as amines. researchgate.netnih.gov This modulation of pKa can be critical for controlling a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and interaction with its target. researchgate.net In one study, placing a -CF3 group on a phenolic ring lowered the pKa of a cyclic carbamate, which was key to improving the drug's potency through enhanced hydrogen bonding with the target protein. scispace.com

Summary of Trifluoromethyl Group Effects

| Property | Effect of -CF3 Group | Mechanism/Reason | Source |

|---|---|---|---|

| Lipophilicity | Increases | High electronegativity of fluorine atoms. | mdpi.comontosight.aiontosight.ai |

| Bioavailability | Often Increases | Enhanced membrane permeability due to higher lipophilicity. | mdpi.comontosight.airesearchgate.net |

| Metabolic Stability | Increases | Strength of the C-F bond blocks oxidative metabolism. | mdpi.comontosight.aiontosight.ai |

| Conformation | Influences/Stabilizes | Steric bulk restricts bond rotation. | rsc.orgnih.gov |

| pKa (of nearby amines) | Decreases (lowers basicity) | Strong electron-withdrawing inductive effect. | researchgate.netwikipedia.orgnih.gov |

Overview of Research Trends and Applications for Trifluoromethylated Piperidines

The unique combination of the stable piperidine scaffold and the property-modulating trifluoromethyl group makes trifluoromethylated piperidines, such as 4-(Trifluoromethyl)piperidine, highly valuable intermediates in chemical synthesis. chembk.comgoogle.com Research trends indicate their growing use in the development of novel, high-value-added fine chemicals. google.com

Pharmaceutical Synthesis: These compounds are key building blocks in the synthesis of new pharmaceuticals. chembk.comsemanticscholar.org For example, this compound hydrochloride has been used in the synthesis of dopamine (B1211576) D3 receptor antagonists, which are investigated for neurological disorders. chemimpex.comsigmaaldrich.com The development of synthetic routes to various trifluoromethylated piperidines is an active area of research, aiming to create libraries of new bioactive compounds. mdpi.commdpi.comresearchgate.net

Agrochemical Development: In the agrochemical industry, trifluoromethylpyridines (a related class) are used to create potent herbicides and insecticides. wikipedia.orgsemanticscholar.org The principles of using the -CF3 group to enhance efficacy and stability apply here as well, and trifluoromethylated piperidines are recognized for their potential in agrochemical formulations. chemimpex.com

Synthetic Methodology: A significant portion of research focuses on developing efficient and convenient methods for synthesizing these building blocks in multigram amounts to support drug discovery programs. nuph.edu.ua This includes methods starting from readily available materials like 4-hydroxypiperidine (B117109) or by the hydrogenation of the corresponding trifluoromethylpyridine. mdpi.comnuph.edu.ua

The continued exploration of trifluoromethylated piperidines promises to expand the toolbox available to chemists, enabling the design of next-generation pharmaceuticals and agrochemicals with optimized properties. mdpi.com

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N/c7-6(8,9)5-1-3-10-4-2-5/h5,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDRQUUWCJTYHCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20215917 | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

657-36-3 | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=657-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000657363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Trifluoromethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20215917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Trifluoromethyl Piperidine and Derivatives

De Novo Synthesis Approaches

De novo approaches are centered on forming the heterocyclic ring from an acyclic starting material, allowing for significant control over the final structure's substitution pattern.

The intramolecular cyclization of functionalized amine precursors is a direct and efficient method for assembling the piperidine (B6355638) core. This section details several key cyclization strategies.

The intramolecular cyclization of amines bearing a pendant reactive group is a fundamental strategy for the synthesis of N-heterocycles, including the 4-(trifluoromethyl)piperidine scaffold. This approach involves an acyclic precursor containing both a nucleophilic amine and an electrophilic or latently electrophilic center, which react intramolecularly to form the six-membered ring. The specific nature of the reactive partners and the conditions employed dictate the precise mechanistic pathway.

While direct synthesis of this compound via these specific intramolecular cyclization cascades is not extensively documented in readily available literature, the principles of these reactions are well-established for constructing substituted piperidine rings. The subsequent sections will detail the mechanisms of these cascades as they apply to generalized piperidine synthesis, providing a framework for their potential application in forming the this compound structure from suitable acyclic precursors.

####### 2.1.1.1.1. Hydride Transfer/Cyclization Cascades

Hydride transfer/cyclization cascades represent an atom-economical method for the synthesis of N-heterocycles. This process is typically initiated by the formation of an iminium ion from an amine and a carbonyl compound. A subsequent intramolecular hydride transfer from a suitable donor within the molecule to the iminium ion generates a new nucleophilic center, which then undergoes cyclization to form the piperidine ring. The strategic placement of a trifluoromethyl group on the acyclic precursor would be necessary to yield the desired 4-substituted product.

Table 1: Key Features of Hydride Transfer/Cyclization Cascades

| Feature | Description |

| Initiation | Formation of an iminium ion from an amine and a carbonyl functionality. |

| Key Step | Intramolecular hydride transfer to the iminium ion. |

| Cyclization | Ring closure initiated by the newly formed nucleophilic center. |

| Precursor | Acyclic amine with a tethered carbonyl group and a hydride source. |

####### 2.1.1.1.2. Electrophilic Cyclization

Electrophilic cyclization involves the activation of a carbon-carbon multiple bond within an unsaturated amine precursor by an electrophile, which triggers a nucleophilic attack by the amine to form the piperidine ring. Common electrophiles used to initiate this cascade include protons (acid-catalyzed cyclization), halonium ions (halocyclization), and metal ions. For the synthesis of a this compound derivative, the acyclic amine would need to be designed such that the trifluoromethyl group is positioned appropriately on the backbone.

Table 2: Common Initiators for Electrophilic Cyclization

| Initiator | Reaction Type |

| H⁺ | Acid-catalyzed hydroamination |

| I⁺, Br⁺ | Halocyclization |

| Hg²⁺, Ag⁺ | Metal-promoted cyclization |

####### 2.1.1.1.3. Metal-Catalyzed Intramolecular Hydroamination

Metal-catalyzed intramolecular hydroamination is a powerful and atom-efficient method for the synthesis of cyclic amines. This reaction involves the addition of an N-H bond of an aminoalkene or aminoalkyne across the carbon-carbon multiple bond, facilitated by a metal catalyst. A variety of transition metals, including late transition metals, are known to catalyze this transformation, leading to the formation of five- or six-membered rings. The synthesis of this compound via this method would require an acyclic aminoalkene or aminoalkyne precursor with a trifluoromethyl group at the desired position.

Table 3: Metals Commonly Used in Catalytic Intramolecular Hydroamination

| Metal Catalyst Group | Examples |

| Early Transition Metals | Ti, Zr |

| Late Transition Metals | Pd, Rh, Cu, Au |

| Lanthanides | Sm, Yb |

####### 2.1.1.1.4. Intramolecular Mannich Reactions

The intramolecular Mannich reaction is a classic method for the construction of nitrogen-containing heterocyclic compounds. This reaction involves the cyclization of a substrate containing an amine, a non-enolizable aldehyde or ketone (or its precursor), and an enolizable component. The reaction proceeds through the formation of an iminium ion, which is then attacked by the enolate to form the piperidine ring. To synthesize a this compound derivative, the trifluoromethyl group would need to be incorporated into the acyclic precursor in a position that becomes the 4-position of the resulting piperidine.

Table 4: Components of an Intramolecular Mannich Reaction

| Component | Role |

| Amine | Nucleophile, forms the heteroatom of the ring. |

| Carbonyl (non-enolizable) | Forms the iminium ion electrophile. |

| Enolizable component | Acts as the carbon nucleophile for ring closure. |

Intramolecular Cyclization of Amines

From Linear Precursors via Cyclization

The cyclization of linear precursors is a fundamental strategy for the synthesis of piperidine rings. This can be achieved through various intramolecular reactions, including the aforementioned radical cyclizations and intramolecular Mannich-type reactions.

A highly diastereoselective synthesis of α-trifluoromethyl analogues of piperidine alkaloids has been accomplished using an intramolecular Mannich-type reaction as the key cyclization step. researchgate.net This approach involves the reaction of an aminoketal with an enone under acidic conditions to induce cyclization and form a 2-(trifluoromethyl)-4-piperidone derivative with high diastereoselectivity. researchgate.net Although this example places the trifluoromethyl group at the 2-position, the principle can be adapted for the synthesis of 4-substituted analogues.

| Reactant 1 | Reactant 2 | Conditions | Product | Diastereomeric Excess (de) |

| Aminoketal | (E)-ethyl oxobutenoate | Acidic intramolecular Mannich process | 2-(Trifluoromethyl)-4-piperidone | 85% |

Data from a study on the synthesis of 2-(trifluoromethyl)piperidine analogues. researchgate.net

Functionalization and Modification of Existing Piperidine Rings

An alternative to building the piperidine ring from scratch is to introduce the trifluoromethyl group onto a pre-existing piperidine or a related heterocyclic ring like pyridine.

Introduction of Trifluoromethyl Group

Direct C-H trifluoromethylation of a saturated piperidine ring at the 4-position is a challenging transformation. However, a highly effective and common method to access this compound is through the hydrogenation of 4-(trifluoromethyl)pyridine. This method falls under the broader category of modifying an existing heterocyclic ring to achieve the desired saturated structure.

The hydrogenation of fluorinated pyridines provides a robust and straightforward route to a wide range of fluorinated piperidines. nih.govacs.org This reaction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C) or palladium(II) hydroxide on carbon (Pd(OH)₂/C), under a hydrogen atmosphere. nih.govacs.org The presence of an acid, such as hydrochloric acid (HCl), is often beneficial to protonate the pyridine nitrogen, which can otherwise poison the catalyst. acs.org

| Substrate | Catalyst | Solvent / Additive | Product | Yield (%) |

| 4-(Trifluoromethyl)pyridine | Pd(OH)₂/C (20 wt%) | MeOH / aq. HCl | This compound | High |

| 4-(Trifluoromethyl)pyridine | Rhodium-based catalyst | Formic Acid | Chiral piperidine derivatives | High |

Data adapted from general procedures for the hydrogenation of fluorinated pyridines. nih.govacs.orgdicp.ac.cn

This method is attractive due to the commercial availability of various substituted trifluoromethylpyridines, allowing for the synthesis of a diverse library of this compound derivatives. The reaction conditions can often be tuned to achieve high yields and, in some cases, stereoselectivity. nih.govdicp.ac.cn

Direct Trifluoromethylation

Using Metal Fluorides or Anhydrous Hydrogen Fluoride

One established method for synthesizing trifluoromethyl-substituted heterocycles involves a halogen exchange reaction, often on a trichloromethyl precursor. This approach leverages the high reactivity of fluorinating agents like metal fluorides or anhydrous hydrogen fluoride (HF) to replace chlorine atoms with fluorine. nih.gov

The reaction typically starts with a trichloromethylpiperidine derivative, which is then treated with a fluorinating agent. google.com This process, analogous to the Swarts reaction used for producing benzotrifluoride, can be conducted in either the gas or liquid phase. nih.govgoogle.com However, these reactions often necessitate harsh conditions, including high temperatures and pressures, which can pose challenges for scalability and require specialized equipment. google.com

An alternative strategy utilizes anhydrous hydrogen fluoride in a mixed solvent system to convert a carboxylic acid group at the 4-position of the piperidine ring directly into a trifluoromethyl group. In one patented procedure, 4-piperidine carboxylic acid is treated with sulfur tetrafluoride (SF4) in a mixture of anhydrous HF and methyl chloride. The HF is believed to form a complex with the piperidine carboxylic acid, protecting the amino group from being destroyed by the SF4 and thereby improving the reaction yield. google.com Complexes of HF with bases like pyridine (Olah's reagent) or DMPU are also effective fluorinating reagents in various organic transformations. nuph.edu.uanih.govorgsyn.org

Table 1: Example of Fluorination using Anhydrous Hydrogen Fluoride

| Starting Material | Reagents | Solvent | Product | Reported Yield |

|---|---|---|---|---|

| 4-Piperidine carboxylic acid | Sulfur tetrafluoride (SF4), Anhydrous hydrofluoric acid (HF) | Trichloromethane | This compound | 74.6% |

With Trifluoromethyl Reagents (e.g., CF3I, Fluorosulfonyl Methyl Difluoroacetates)

Direct trifluoromethylation can be achieved using specialized reagents that act as a source for the CF3 group. These methods can involve radical, nucleophilic, or electrophilic pathways. beijingyuji.com

Trifluoroiodomethane (CF3I) is a common reagent used as a source of the trifluoromethyl radical. beijingyuji.com The reaction can be applied to piperidine or chloropiperidine precursors, often under the catalysis of a basic metal, to introduce the CF3 group. google.com While effective, the high cost of CF3I can be a drawback for large-scale synthesis. google.com

Another class of reagents includes fluorosulfonyl methyl difluoroacetates, such as Methyl Fluorosulfonyl Difluoroacetate (MFSI). These reagents are effective for the trifluoromethylation of halogenated precursors, including iodopyridones, which can subsequently be reduced to the corresponding piperidines. kdpublications.in The reaction is typically mediated by a copper catalyst (e.g., CuI) in a polar aprotic solvent like DMF. google.comkdpublications.in MFSI is considered a more cost-effective alternative to other trifluoromethylating agents like the Ruppert-Prakash reagent (TMSCF3). kdpublications.in

Table 2: Comparison of Trifluoromethylating Reagents

| Reagent Class | Example | Precursor Type | General Conditions |

|---|---|---|---|

| Radical Source | Trifluoroiodomethane (CF3I) | Piperidines, Chloro piperidines | Basic metal catalysis |

| Nucleophilic/Electrophilic Source | Methyl Fluorosulfonyl Difluoroacetate (MFSI) | Chloro/Iodo piperidines or pyridinones | CuI, DMF |

Hiyama Method for Trifluoromethoxylation

While the previous methods focus on installing a -CF3 group, related fluorinated motifs like the trifluoromethoxy (-OCF3) group are also of high interest. The Hiyama method is a notable two-stage process for converting a hydroxyl group into a trifluoromethoxy group. nuph.edu.uaresearchgate.net

This methodology has been successfully applied to the synthesis of 4-(trifluoromethoxy)piperidine. The synthesis begins with the N-acylation of 4-hydroxypiperidine (B117109), for example with benzoyl chloride, to protect the nitrogen. The resulting N-benzoyl-4-hydroxypiperidine is then converted into its corresponding S-methyl xanthate. The crucial step is the subsequent desulfurization/fluorination of the xanthate using reagents such as N-bromosuccinimide and Olah's reagent (a pyridine-HF complex), which yields the N-benzoyl-4-(trifluoromethoxy)piperidine. nuph.edu.uaresearchgate.net The protecting group on the nitrogen can then be removed to afford the final product. nuph.edu.ua This multi-step approach has proven effective for the multigram preparation of this important building block. nuph.edu.uaresearchgate.net

From Trichloromethylpiperidines

The synthesis of this compound from a 4-(trichloromethyl)piperidine precursor is a classic halogen exchange (HALEX) reaction. This method is one of the primary industrial routes for introducing a trifluoromethyl group onto an aromatic or heterocyclic ring. nih.gov

The process involves two key stages:

Chlorination : The synthesis starts with a precursor like 4-picoline, which is subjected to exhaustive chlorination to convert the methyl group into a trichloromethyl group, yielding 4-(trichloromethyl)pyridine.

Fluorination : The resulting trichloromethyl intermediate is then reacted with a fluorinating agent, such as antimony trifluoride (in a Swarts-type reaction) or, more commonly, anhydrous hydrogen fluoride (HF). nih.govgoogle.com This step exchanges the chlorine atoms for fluorine to form the trifluoromethyl group.

The final step involves the reduction of the pyridine ring to a piperidine, which is covered in the subsequent section. The main challenge of the fluorination step is its requirement for high reaction temperatures and pressures. google.com

Reduction of Pyridines or Pyridinones

The reduction of a pre-functionalized pyridine or pyridinone ring is one of the most common and efficient strategies for accessing substituted piperidines. scienceopen.comresearchgate.net This approach allows for the synthesis and modification of the aromatic ring using well-established pyridine chemistry before the final hydrogenation to the saturated heterocycle.

A variety of catalytic systems are employed for this transformation. Heterogeneous catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO2), and rhodium on carbon (Rh/C) are widely used for the hydrogenation of fluoropyridines with H2 gas. nih.gov These methods are often robust and can provide high yields and good diastereoselectivity, typically favoring the formation of cis-isomers. nih.gov

Homogeneous catalysis offers another powerful tool. Rhodium complexes, for instance, have been used in a one-pot dearomatization–hydrogenation (DAH) process to produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov Transfer hydrogenation, using a hydrogen donor like formic acid in the presence of a rhodium catalyst, can also efficiently reduce pyridinium salts to the corresponding piperidines under mild conditions. liv.ac.uk Furthermore, chemo-enzymatic methods that combine chemical synthesis with biocatalysis have been developed for the asymmetric dearomatization of activated pyridines, yielding stereo-enriched chiral piperidines. nih.gov

Table 3: Methods for Reduction of Pyridine Precursors

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Heterogeneous Hydrogenation | Pd/C, PtO2, Rh/C | Robust, often cis-selective, uses H2 gas. nih.gov |

| Dearomatization-Hydrogenation (DAH) | Rhodium complexes | One-pot process, highly diastereoselective. nih.gov |

| Transfer Hydrogenation | [Cp*RhCl2]2, HCOOH-Et3N | Mild conditions, reduces pyridinium salts. liv.ac.uk |

| Chemo-enzymatic Dearomatization | Amine Oxidase / Ene-Imin Reductase | Produces stereo-enriched chiral products. nih.gov |

Ring Expansion from Five-Membered Heterocycles (e.g., Pyrrolidines, Prolinol derivatives)

An alternative strategy for constructing the six-membered piperidine ring involves the ring expansion of a five-membered heterocycle, such as a pyrrolidine derivative. scienceopen.comresearchgate.net This approach is particularly useful for synthesizing optically active piperidines when starting from chiral precursors like prolinol. evitachem.comrsc.org

The general methodology involves transforming a substituent on the pyrrolidine ring into a leaving group, which then triggers an intramolecular rearrangement to form the larger piperidine ring. For instance, 1-benzyl-2-(methylsulfonyloxymethyl)pyrrolidine can undergo ring expansion upon reaction with various nucleophiles to yield optically active 3-substituted 1-benzylpiperidines. rsc.org

This strategy has been specifically applied to the synthesis of trifluoromethylated piperidines. The stereoselective rearrangement of (trifluoromethyl)prolinols can lead to enantioenriched 2-(trifluoromethyl)piperidines. acs.org The reaction proceeds via the formation of an aziridinium ion intermediate, which is then opened by a nucleophile to yield the expanded piperidine ring.

Derivatization of Piperidine Nitrogen (N-substitution)

Once the this compound core has been synthesized, the secondary amine of the piperidine nitrogen provides a versatile handle for further functionalization. Derivatization at this position is a key step in modulating the pharmacological properties of the final compound. Common N-substitution reactions include:

N-Alkylation : Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents.

N-Acylation : Treatment with acyl chlorides or anhydrides forms amides, which can alter the basicity and hydrogen-bonding capabilities of the nitrogen.

N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., tosyl chloride) yields sulfonamides, which are often used as protecting groups or to introduce specific functionalities.

N-Arylation : Buchwald-Hartwig or Ullmann coupling reactions can be used to form a C-N bond with an aryl or heteroaryl group.

Boc Protection : The nitrogen is often protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) to prevent its reactivity during subsequent synthetic steps. nih.gov

Many of the synthetic routes described previously incorporate an N-protecting group (e.g., N-benzoyl, N-benzyl) from the outset, which is then removed or replaced in the final stages of the synthesis. nuph.edu.uarsc.org

Derivatization at other ring positions (e.g., 2-, 3-, 4-positions)

The functionalization of the this compound ring at various positions is crucial for creating a diverse range of analogues for structure-activity relationship (SAR) studies. A variety of synthetic strategies have been developed to introduce substituents at the 2-, 3-, and 4-positions of the piperidine ring.

For instance, a palladium-catalyzed [4+2] annulation strategy provides a versatile route to functionalized 3-fluoropiperidines. nih.gov This method allows for the rapid construction of the piperidine core from readily available α-fluoro-β-ketoester starting materials. nih.gov The resulting 3-fluoropiperidines are versatile intermediates that can be further derivatized. For example, a chemoselective reduction of a 3-fluoropiperidine imine using sodium triacetoxyborohydride in acetic acid can produce the saturated piperidine with high diastereoselectivity. nih.gov

Another approach involves the stereoselective synthesis of 2,4,6-trisubstituted piperidines using a modular Type II Anion Relay Chemistry (ARC) protocol. nih.gov This method enables chemical and stereochemical diversification at the C(2) and C(6) positions. nih.gov The dithiane groups incorporated during the synthesis serve as synthetic handles for further chemoselective modifications. nih.gov

Furthermore, the synthesis of polysubstituted piperidines with substituents at the 3, 4, and 5-positions can be achieved through a boronyl radical-catalyzed (4+2) cycloaddition. nih.gov This metal-free method demonstrates high modularity and atom economy, allowing for the reaction between 3-aroyl azetidines and various alkenes to yield densely substituted piperidines with high diastereoselectivity. nih.gov

Stereoselective Synthesis of this compound Analogues

The synthesis of specific stereoisomers of this compound analogues is of paramount importance, as the biological activity of chiral molecules is often dependent on their absolute configuration. Several strategies have been developed to achieve high levels of stereocontrol in the synthesis of these compounds.

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral piperidine derivatives. Iridium-catalyzed hydrogenation of trifluoromethyl-substituted pyridinium hydrochlorides has been shown to generate up to three stereogenic centers in a single step with up to 90% enantiomeric excess (ee). rsc.org The electron-withdrawing nature of the trifluoromethyl group enhances the reactivity of the substrate in this transformation. rsc.org

In another example, chiral phosphines have been utilized as catalysts in the enantioselective [4+2] annulation of imines with allenes to furnish functionalized piperidine derivatives with very good stereoselectivity. nih.gov Biocatalytic methods, such as the use of transaminases for the highly enantioselective transamination of diketoester precursors, have also been successfully employed to create optically pure enamine or imine intermediates that can be further reduced to trisubstituted piperidines. researchgate.net

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in organic synthesis. sigmaaldrich.comwikipedia.org These are stereogenic groups that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form an amide. The methyl group of the pseudoephedrine then directs the stereoselective addition of an electrophile to the enolate. wikipedia.org Oxazolidinones, popularized by David A. Evans, are another class of effective chiral auxiliaries for stereoselective transformations such as aldol reactions and alkylations. wikipedia.org

Chiral starting materials, such as L-proline, can also be used to introduce stereocenters into the final product. A derivative of L-proline has been successfully utilized in a palladium-catalyzed [4+2] annulation reaction to produce a piperidine imine in good yield and with moderate diastereoselectivity. nih.gov

Controlling the relative stereochemistry between multiple stereocenters is a key challenge in the synthesis of complex piperidine analogues. The intramolecular Mannich reaction has been used to achieve high diastereoselectivity in the synthesis of α-trifluoromethyl analogues of piperidine alkaloids. researchgate.net In one instance, the cyclization of an aminoketal with ethyl (E)-oxobutenoate resulted in a diastereomeric excess (de) of 85%. researchgate.net

Crossed aldol reactions of a CF3-containing pseudo C2 symmetric cyclic imide, proceeding through a boron bisenolate, have been shown to furnish the desired products with high stereoselectivity. rsc.org Similarly, the 1,3-dipolar cycloaddition between chiral N-tert-butanesulfinylazadienes and azomethine ylides, catalyzed by silver carbonate, allows for the highly diastereoselective synthesis of densely substituted pyrrolidines, which can be precursors to piperidines. nih.gov The (S)-configuration of the sulfinyl group induces a specific absolute configuration in the final product. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. mgesjournals.com These principles are increasingly being applied to the synthesis of pharmaceuticals and their intermediates.

An efficient green chemistry approach to the synthesis of N-substituted piperidones has been developed, which offers significant advantages over the classical Dieckman condensation. nih.gov This methodology has been applied to the synthesis of key starting materials for various therapeutic agents. nih.gov

One of the key principles of green chemistry is the reduction or elimination of solvents. Solvent-free reactions, often facilitated by microwave irradiation, can lead to shorter reaction times, higher yields, and cleaner reactions without the formation of side products. semanticscholar.org For example, a solvent- and catalyst-free three-component condensation has been developed for the synthesis of trifluoromethyl-containing tetrahydropyrimidines. semanticscholar.org This method challenges existing procedures that rely on volatile and hazardous solvents and toxic catalysts. semanticscholar.org

Solvent-free synthesis has also been applied to the preparation of metal-organic frameworks (MOFs). researchgate.net In one example, a perfluorinated analogue of MIL-53(Al) was synthesized by simply mixing the solid reagents and heating, without the need for any solvent other than the hydration water from the metal precursor. researchgate.net Additionally, a solvent-controlled, base-free synthesis of bis(trifluoromethyl)-cyclopropanes and -pyrazolines has been developed where the choice of solvent dictates the product outcome. rsc.org

Water-Initiated Processes

While extensive research into water-initiated processes specifically for the synthesis of this compound is not widely documented in peer-reviewed literature, the principles of using water as a solvent or promoter in organic synthesis are a cornerstone of green chemistry. Such aqueous methods are sought after to reduce the reliance on volatile and hazardous organic solvents. Research on related fluorinated compounds suggests the feasibility of aqueous synthetic routes. For instance, palladium-catalyzed hydrogenation methods for producing fluorinated piperidines have been developed that show a high tolerance for moisture, indicating that water does not inhibit and may even be a compatible solvent component in certain synthetic steps acs.org. The broader field of heterocyclic synthesis has seen advancements in water-assisted reactions, which could potentially be adapted for the synthesis of trifluoromethylated piperidines in the future.

Non-Toxic Catalysis

The development of non-toxic and sustainable catalytic systems is a key focus in modern organic synthesis. While specific non-toxic catalysts exclusively for this compound are not extensively detailed, broader green chemistry approaches are being applied to the synthesis of related fluorinated heterocycles.

One notable advancement is the use of heterogeneous catalysts that can be easily recovered and reused, minimizing waste. For example, palladium-on-carbon (Pd/C) has been effectively used for the hydrogenation of fluoropyridines to produce fluorinated piperidines. This method is robust and demonstrates a high tolerance to air and moisture, which simplifies the reaction setup and aligns with green chemistry principles acs.org.

Furthermore, research into solvent-free and catalyst-free conditions for the synthesis of other trifluoromethyl-containing heterocycles, such as tetrahydropyrimidines, highlights a promising direction. These methods, often accelerated by microwave irradiation, offer significant advantages by eliminating the need for hazardous solvents and toxic catalysts semanticscholar.org. The application of such principles to the synthesis of this compound could lead to more environmentally benign production methods.

| Catalyst/Method | Substrate Class | Key Advantages | Reference |

| Palladium on Carbon (Pd/C) | Fluoropyridines | Heterogeneous, reusable, tolerant to air and moisture. | acs.org |

| Solvent- and Catalyst-Free Microwave Synthesis | 1,3-Dicarbonyl compounds, aldehydes, urea/thiourea | Eliminates hazardous solvents and toxic catalysts, rapid reaction times. | semanticscholar.org |

Flow Chemistry Applications

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. This technology is particularly well-suited for reactions involving hazardous reagents or intermediates, or those requiring precise control over reaction parameters researchgate.netrsc.orgmit.edu.

While specific flow chemistry applications for the direct synthesis of this compound are not yet widely published, the technology has been successfully applied to fluorination and fluoroalkylation reactions in general. Continuous-flow systems have been developed for handling fluorinated greenhouse gases, which can serve as a source for trifluoromethyl groups, in a safe and efficient manner rsc.orgmit.edu. The precise temperature and pressure control afforded by flow reactors can lead to improved reaction yields and selectivities in fluorination processes researchgate.net.

The development of a continuous-flow process for the hydrogenation of fluoropyridines to access fluorinated piperidines has also been demonstrated, showcasing the potential for safer and more scalable production of these valuable building blocks acs.org.

Key Advantages of Flow Chemistry for Fluorinated Piperidine Synthesis:

Enhanced Safety: Enables the safe handling of hazardous fluorinating agents and reactive intermediates.

Precise Control: Allows for accurate control of reaction temperature, pressure, and residence time, leading to improved selectivity and yield.

Scalability: Offers straightforward scaling of production by extending the operation time of the flow reactor.

Modular Synthesis Strategies

Modular synthesis provides a flexible and efficient approach to constructing complex molecules from readily available building blocks. This strategy allows for the rapid generation of diverse libraries of compounds for applications in drug discovery and materials science.

Recent advancements have led to the development of modular strategies for the synthesis of substituted piperidines. One such approach involves a two-step process combining biocatalytic carbon-hydrogen (C-H) oxidation with radical cross-coupling news-medical.net. This method allows for the late-stage functionalization of the piperidine ring, offering a streamlined route to complex derivatives that would otherwise require lengthy synthetic sequences news-medical.net.

Another powerful modular strategy is the [4+2] annulation approach to create fluorinated N-heterocycles nih.gov. This method allows for the rapid construction of the piperidine core from simple, fluorinated starting materials. The resulting piperidine derivatives are equipped with orthogonal functional groups that can be selectively manipulated in subsequent synthetic steps, providing a high degree of molecular diversity nih.gov.

A gold-catalyzed cyclization of N-homopropargyl amides represents another modular approach to substituted piperidin-4-ols nih.gov. This method is highly flexible, allowing for the combination of various imines, propargyl Grignard reagents, and carboxylic acid derivatives to generate a wide range of piperidine structures nih.gov. The resulting piperidine has a free nitrogen atom, which can be readily derivatized for further molecular elaboration nih.gov.

| Modular Strategy | Key Features | Potential Application for 4-(CF3)-piperidine | Reference |

| Biocatalytic C-H Oxidation and Radical Cross-Coupling | Two-step, late-stage functionalization. | Introduction of various substituents onto a pre-formed this compound core. | news-medical.net |

| Pd-Catalyzed [4+2] Annulation | Rapid construction of the piperidine ring with orthogonal functionality. | Synthesis of highly functionalized this compound derivatives from fluorinated precursors. | nih.gov |

| Gold-Catalyzed Cyclization | {[2+3]+1} annulation from readily available starting materials. | Construction of the 4-(trifluoromethyl)piperidin-4-ol scaffold with a free nitrogen for further derivatization. | nih.gov |

Advanced Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of 4-(Trifluoromethyl)piperidine, offering detailed insights into the hydrogen, carbon, and fluorine environments within the molecule.

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the piperidine (B6355638) ring. The electron-withdrawing nature of the trifluoromethyl group influences the chemical shifts of nearby protons. The signals for the axial and equatorial protons at the C2/C6 and C3/C5 positions are expected to be distinct due to the chair conformation of the piperidine ring.

The protons alpha to the nitrogen (C2 and C6) are expected to appear further downfield compared to those in unsubstituted piperidine. The proton at the C4 position, being directly attached to the carbon bearing the CF₃ group, will show coupling to the fluorine atoms. A broad singlet for the N-H proton is also anticipated, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2ax, H-6ax | ~2.6 - 2.8 | ddd | J(Hax,Heq) ≈ 12-13, J(Hax,Hax) ≈ 10-13, J(Hax,Heq) ≈ 3-4 |

| H-2eq, H-6eq | ~3.0 - 3.2 | ddd | J(Heq,Hax) ≈ 12-13, J(Heq,Heq) ≈ 2-3, J(Heq,Hax) ≈ 2-5 |

| H-3ax, H-5ax | ~1.5 - 1.7 | m | - |

| H-3eq, H-5eq | ~1.8 - 2.0 | m | - |

| H-4 | ~2.1 - 2.4 | m | - |

Note: Data are predicted based on known values for piperidine derivatives and substituent effects.

In the ¹³C NMR spectrum, the carbon atoms of the piperidine ring and the trifluoromethyl group will display characteristic signals. The carbon atoms closer to the nitrogen (C2 and C6) are expected at a lower field than the C3 and C5 carbons. The C4 carbon, directly bonded to the CF₃ group, will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹JCF). The trifluoromethyl carbon itself will also be a quartet with a very large ¹JCF coupling constant. Smaller, long-range C-F couplings (²JCF, ³JCF) are expected for the C3/C5 and C2/C6 carbons, respectively.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| C-2, C-6 | ~45 - 47 | q | ³JCF ≈ 2-5 |

| C-3, C-5 | ~28 - 30 | q | ²JCF ≈ 20-30 |

| C-4 | ~40 - 43 | q | ²JCF ≈ 20-25 |

Note: Data are predicted based on established principles and data from analogous fluorinated compounds.

¹⁹F NMR spectroscopy is a highly sensitive method for characterizing fluorinated compounds. For this compound, a single signal is expected in the proton-decoupled ¹⁹F NMR spectrum, corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift for a trifluoromethyl group attached to an aliphatic system typically appears in the range of -70 to -80 ppm relative to a CFCl₃ standard. The signal may appear as a multiplet in a proton-coupled spectrum due to coupling with the proton at C4 and potentially longer-range couplings with protons at C3 and C5.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Nuclei | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton-Coupled) |

|---|

Mass Spectrometry (MS)

Mass spectrometry of this compound, with a molecular weight of 153.15 g/mol , would show a molecular ion peak (M⁺) at an m/z of 153. The fragmentation pattern is expected to be characteristic of piperidine structures. Key fragmentation pathways would likely include the loss of a hydrogen atom to form a stable iminium ion at m/z 152. Another prominent fragmentation would be the loss of the trifluoromethyl radical (•CF₃, mass 69) to yield a fragment at m/z 84. Further fragmentation of the piperidine ring would produce smaller charged species.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Predicted Fragment |

|---|---|

| 153 | [C₆H₁₀F₃N]⁺ (Molecular Ion) |

| 152 | [M-H]⁺ |

X-ray Crystallography

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by absorptions corresponding to its specific functional groups. The key diagnostic bands include the N-H stretching vibration, the C-H stretching of the aliphatic ring, and the very strong absorption bands associated with the C-F bonds of the trifluoromethyl group.

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend | 1440 - 1480 | Medium |

The presence of multiple, intense absorption bands in the 1100-1350 cm⁻¹ region is a strong indicator of the trifluoromethyl group and is a defining feature of the compound's IR spectrum.

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a chemical compound. wikipedia.org For organic compounds, it is crucial for verifying the empirical formula and assessing the purity of a synthesized substance. wikipedia.org The process typically involves combustion analysis, where a sample is burned in an excess of oxygen, and the resulting gaseous products (such as carbon dioxide, water, and nitrogen gas) are measured to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N). elementar.com Other methods are employed for elements like halogens, including fluorine (F).

For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₆H₁₀F₃N. nih.govchemicalbook.com The molecular weight of the compound is 153.15 g/mol . chemicalbook.comsigmaaldrich.com The calculated mass percentages for each element are compared against the values obtained from experimental analysis. A close correlation between the theoretical and experimental values serves to confirm the molecular formula and the purity of the sample. While specific experimental data from individual research studies are proprietary to those studies, the expected results for a pure sample would align closely with the theoretical percentages.

The theoretical elemental composition of this compound is detailed below.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 47.05% |

| Hydrogen | H | 1.008 | 10 | 10.080 | 6.58% |

| Fluorine | F | 18.998 | 3 | 56.994 | 37.22% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 9.15% |

| Total | | | | 153.147 | 100.00% |

These calculated values serve as the benchmark for experimental verification. In a typical research setting, the experimentally determined percentages for Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the theoretical values to confirm the compound's identity and purity.

Computational Chemistry and Modeling Studies

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of 4-(Trifluoromethyl)piperidine. DFT methods are employed to calculate the molecule's optimized geometry, electronic structure, and various spectroscopic properties.

Optimized Geometry and Electronic Properties: DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy. These calculations reveal how the strongly electron-withdrawing trifluoromethyl (CF3) group influences the geometry of the piperidine (B6355638) ring. For instance, the C-C bonds adjacent to the CF3-substituted carbon may be slightly elongated, and the C-N bond lengths can also be affected.

The electronic properties are significantly modulated by the CF3 group. Key parameters obtained from DFT calculations include:

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface. For this compound, the region around the fluorine atoms will be highly electron-rich (negative potential), while the hydrogen atoms of the piperidine ring will be electron-poor (positive potential). This information is crucial for predicting non-covalent interactions.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are vital for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO indicates the chemical stability of the molecule. The presence of the CF3 group generally lowers the energies of both the HOMO and LUMO, which can impact the molecule's reactivity in chemical transformations.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and intramolecular interactions. It can quantify the hyperconjugative interactions between the piperidine ring orbitals and the orbitals of the CF3 group, further explaining the electronic effects of this substituent.

Spectroscopic Properties: DFT calculations are also instrumental in predicting vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. The calculated spectra can be compared with experimental data to confirm the molecule's structure and assign specific spectral features to vibrational modes or atomic nuclei.

| Calculated Property | Significance for this compound |

| Optimized Geometry | Provides accurate 3D structure, including bond lengths and angles. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution, highlighting electrophilic and nucleophilic sites. |

| HOMO-LUMO Energies | Indicates chemical reactivity and kinetic stability. |

| Natural Bond Orbital (NBO) Analysis | Details intramolecular charge transfer and hyperconjugative interactions. |

| Vibrational Frequencies | Predicts IR and Raman spectra for structural confirmation. |

| NMR Chemical Shifts | Aids in the interpretation of experimental ¹H, ¹³C, and ¹⁹F NMR spectra. |

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are particularly relevant for assessing the potential of this compound-containing compounds as therapeutic agents.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when it binds to a receptor to form a stable complex. For derivatives of this compound, docking studies can identify potential binding modes within the active site of a target protein. The CF3 group can play a significant role in these interactions, potentially forming favorable contacts with hydrophobic pockets or engaging in non-classical hydrogen bonds. The docking score, an estimation of the binding affinity, can be used to rank different derivatives and prioritize them for further investigation.

Molecular Dynamics Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the nature of the intermolecular interactions. Starting from a docked pose, an MD simulation can reveal:

Conformational Changes: How the ligand and protein adapt to each other upon binding.

Interaction Stability: The persistence of key hydrogen bonds, hydrophobic interactions, and other non-covalent contacts throughout the simulation.

Binding Free Energy Calculations: Methods like MM-PBSA and MM-GBSA can be used to estimate the binding free energy of the complex, providing a more accurate prediction of binding affinity than docking scores alone.

For a this compound derivative, MD simulations can assess the stability of the piperidine ring's conformation within the binding site and the dynamic behavior of the flexible CF3 group. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is often monitored to evaluate the stability of the complex researchgate.net.

| Simulation Technique | Information Gained for this compound Derivatives |

| Molecular Docking | Prediction of binding poses and estimation of binding affinity (docking score). |

| Molecular Dynamics (MD) | Assessment of complex stability, analysis of intermolecular interactions over time, and calculation of binding free energies. |

| RMSD Analysis | Monitors the conformational stability of the ligand-protein complex during an MD simulation. |

Conformational Analysis and Energy Landscapes

The biological activity and physicochemical properties of this compound are intrinsically linked to its three-dimensional conformation. The piperidine ring can adopt several conformations, with the chair form being the most stable. The substituent at the 4-position, in this case, the CF3 group, can be in either an axial or an equatorial position.

Computational methods are extensively used to study the conformational preferences and the energy landscape of substituted piperidines nih.gov. By calculating the relative energies of different conformers, it is possible to determine the most stable arrangement of the molecule.

For this compound, a key question is the preference of the bulky and electronegative CF3 group for the axial versus the equatorial position. Generally, bulky groups prefer the equatorial position to minimize steric hindrance (1,3-diaxial interactions). However, the electronic effects of the CF3 group, such as hyperconjugation and dipole-dipole interactions, can also influence the conformational equilibrium nih.gov.

Energy Landscape: A potential energy surface (PES) or energy landscape can be generated by systematically varying key dihedral angles of the molecule and calculating the energy at each point. This provides a comprehensive map of all possible conformations and the energy barriers between them. Low-energy regions on the landscape correspond to stable conformers, while higher-energy regions represent transition states. Understanding the energy landscape is crucial for predicting the dynamic behavior of the molecule and its ability to adopt a specific conformation required for biological activity.

Studies on fluorinated piperidines have shown that factors like charge-dipole interactions, hyperconjugation, and solvent effects play a significant role in determining the conformational preferences nih.gov. Computational investigations suggest that solvation can have a substantial impact, with polar solvents potentially stabilizing conformers with larger dipole moments nih.gov.

| Conformational Parameter | Computational Insights for this compound |

| Axial vs. Equatorial Preference | DFT calculations can determine the relative energies of the axial and equatorial conformers, predicting the dominant species. |

| Ring Conformation | The chair conformation is expected to be the most stable, but other forms like boat and twist-boat can be investigated as higher-energy intermediates. |

| Rotational Barriers of CF3 Group | The energy barrier for the rotation of the C-C bond connecting the CF3 group to the piperidine ring can be calculated. |

| Potential Energy Surface | Provides a complete map of conformers and the energetic pathways for interconversion. |

Structure-Activity Relationship (SAR) Studies using Computational Methods

Computational methods are integral to modern structure-activity relationship (SAR) studies, which aim to understand how chemical structure relates to biological activity. For a series of compounds containing the this compound scaffold, computational SAR can help identify the key structural features responsible for their activity and guide the design of more potent and selective molecules.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the biological activity of a set of compounds with their physicochemical properties or molecular descriptors. For this compound analogs, descriptors can be calculated that quantify properties such as:

Electronic Properties: Dipole moment, partial charges, HOMO-LUMO energies.

Steric Properties: Molecular volume, surface area, specific shape indices.

Hydrophobic Properties: LogP (partition coefficient).

Once a statistically significant QSAR model is developed, it can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

3D-QSAR (CoMFA and CoMSIA): Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by considering the 3D arrangement of the molecules. These methods generate 3D contour maps that visualize regions where changes in steric, electrostatic, hydrophobic, and hydrogen-bonding properties are likely to increase or decrease biological activity. For a series of this compound-based inhibitors, these maps could highlight, for example, that a bulkier, more electron-donating group at the piperidine nitrogen is favorable for activity.

Prediction of Biological Targets and Activities (in silico methods)

For a novel compound or a scaffold like this compound, it is often desirable to identify its potential biological targets. In silico methods, often referred to as "target fishing" or "reverse docking," can be employed for this purpose e-ompa.orgmdpi.com.

Ligand-Based Methods: These approaches rely on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. The structure of this compound can be used as a query to search large databases of known bioactive compounds (e.g., ChEMBL). If molecules with high structural similarity are found to interact with a specific target, it can be hypothesized that this compound or its derivatives may also interact with that target.

Structure-Based Methods (Reverse Docking): In reverse docking, a single ligand (e.g., a this compound derivative) is docked against a large library of protein structures mdpi.com. The proteins are then ranked based on the predicted binding affinity (docking score). The top-ranking proteins are considered potential biological targets for the ligand. This approach can help in identifying both intended targets and potential off-targets, which is important for predicting side effects.

| In Silico Prediction Method | Application to this compound |

| Chemical Similarity Searching | Identifies known drugs or bioactive molecules that are structurally similar to this compound, suggesting potential shared targets. |

| Pharmacophore-Based Screening | Uses the 3D arrangement of chemical features of this compound to screen for proteins that can accommodate this pharmacophore. |

| Reverse Docking | Docks this compound against a library of protein structures to predict potential biological targets based on binding affinity. |

| Machine Learning Models | Utilizes trained models to predict biological activities or targets based on the molecular structure of this compound. |

Modeling of Reaction Mechanisms

Computational chemistry can be used to elucidate the mechanisms of chemical reactions, including those for the synthesis of this compound. By modeling the reaction pathway, it is possible to identify transition states, intermediates, and determine the activation energies for different steps.

For the synthesis of this compound, which might involve the trifluoromethylation of a piperidine precursor or the cyclization of a trifluoromethyl-containing acyclic amine, DFT calculations can be used to:

Evaluate Reaction Pathways: Compare the energetics of different proposed synthetic routes to identify the most feasible one.

Characterize Transition States: The geometry and energy of transition states provide insight into the rate-determining step of the reaction.

Understand Regio- and Stereoselectivity: Explain why a reaction yields a particular isomer by comparing the activation energies of the pathways leading to different products.

For example, if a catalytic cycle is involved in the synthesis, each step of the cycle (e.g., oxidative addition, reductive elimination) can be modeled to understand the role of the catalyst and the ligands. This knowledge can then be used to optimize reaction conditions (temperature, solvent, catalyst) to improve the yield and selectivity of the synthesis.

Biological and Pharmacological Research of 4 Trifluoromethyl Piperidine Derivatives

Applications in Medicinal Chemistry

The unique properties conferred by the trifluoromethyl group make 4-(trifluoromethyl)piperidine a valuable building block in drug design. Its derivatives have been investigated for a wide range of pharmacological activities, demonstrating the versatility of this structural motif in developing novel therapeutic agents.

Derivatives of this compound have shown significant promise in the field of neuropharmacology, with research focusing on their potential to treat a variety of neurological and psychiatric conditions.

The piperidine (B6355638) ring is a core structural component of many opioid receptor ligands, including morphine. tandfonline.com Research has focused on developing novel piperidine derivatives that can act as potent and selective ligands for opioid receptors (mu, delta, and kappa) to achieve better therapeutic outcomes with fewer side effects. One promising strategy involves the development of bifunctional ligands that act as mu-opioid receptor (MOR) agonists and delta-opioid receptor (DOR) antagonists. nih.govum.edu.mtresearchgate.net This dual action is hypothesized to reduce the negative side effects commonly associated with selective MOR agonists, such as the development of tolerance and dependence. nih.govum.edu.mt

The introduction of fluorine-containing groups, such as trifluoromethyl, into opioid receptor agonists is being explored to create alternatives to existing compounds. cancer.gov For instance, the novel fluorinated mu-opioid receptor agonist, Fluornitrazene (FNZ), has demonstrated potent antinociceptive effects with potentially fewer adverse effects like respiratory depression compared to fentanyl. cancer.gov While research on derivatives specifically containing the this compound moiety as balanced MOR/DOR ligands is ongoing, the principles established in related fluorinated and piperidine-based compounds underscore the potential of this chemical scaffold in developing safer and more effective opioid-based therapies.

Neurotransmitters are essential for neuronal communication, and their dysregulation is implicated in a wide array of neurological disorders. ijcap.in Key neurotransmitters such as dopamine (B1211576), serotonin, and glutamate are primary targets for therapeutic intervention. ijcap.innih.gov The this compound scaffold has been incorporated into molecules designed to modulate these neurotransmitter systems.

For example, the antipsychotic activity of certain derivatives is achieved through the potent inhibition of dopamine D2 receptors. nih.gov Similarly, the analgesic effects of other derivatives are mediated through their interaction with the opioid system, which in turn modulates the release of neurotransmitters involved in pain signaling. The ability of these compounds to interact with key components of the central nervous system, such as receptors and transporters, highlights their potential for fine-tuning neurotransmitter homeostasis. nih.gov

Anticonvulsants are a class of drugs used to treat epileptic seizures by suppressing the excessive and uncontrolled firing of neurons. wikipedia.org Many of these agents act by blocking sodium or calcium channels or by enhancing the function of the inhibitory neurotransmitter γ-aminobutyric acid (GABA). wikipedia.org While the piperidine nucleus is found in various neurologically active agents, specific research into this compound derivatives as primary antiepileptic agents is not extensively documented in publicly available literature. However, related research has explored attaching molecules like 4-(trifluoromethyl)benzoic acid to other known antiepileptic structures, such as benzodiazepines, to improve properties like solubility and reduce toxicity. nih.gov

Derivatives of this compound have been synthesized and evaluated for their potential as antipsychotic agents. One notable example is the investigation of (-)-1-cyclopropylmethyl-4-(3-trifluoromethylthio-5H-dibenzo[a,d]cyclohepten-5-ylidene)piperidine. nih.gov In this study, researchers synthesized and resolved the optical isomers (atropisomers) of the compound. nih.gov

Biological testing in squirrel monkeys revealed that the antipsychotic activity was stereospecific, with all the ability to block conditioned avoidance responding residing solely in the levorotatory (-)-isomer. nih.gov Further investigation showed that this levorotatory isomer was also responsible for antagonizing apomorphine-induced stereotyped behavior, a common preclinical test for antipsychotic efficacy. nih.gov This research underscores the importance of stereochemistry in the pharmacological activity of these derivatives and identifies a specific molecular structure with potent antipsychotic potential. The diphenylbutylpiperidine class of drugs, which are potent dopamine D2 receptor and calcium channel inhibitors, represents another important group of piperidine-containing antipsychotics. nih.gov

The this compound scaffold has been successfully incorporated into novel compounds with significant analgesic properties. A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol derivatives were synthesized and evaluated for their pain-relieving effects using the hot plate method in mice. researchgate.netresearchgate.net

The study found that most of the synthesized compounds displayed potent analgesic efficacy, with some showing a rapid onset and long duration of action. researchgate.netresearchgate.net The presence of naloxone, an opioid antagonist, only partially reduced the pain-relieving effects of these compounds, suggesting that they act through both opioid-dependent and opioid-independent systems to depress peripherally and centrally mediated pain. researchgate.netresearchgate.net

The table below summarizes the analgesic efficacy of the most potent compounds from the study.

| Compound | Maximum Analgesic Effect (%) |

|---|---|

| 3 | 188% researchgate.net |

| 5 | 137% researchgate.net |

| 6 | 162% researchgate.net |

| 8 | 107% researchgate.net |

Enzyme Inhibition

The structural motif of this compound has been incorporated into various molecules to assess their inhibitory effects on clinically relevant enzymes.

Elastase is a protease responsible for the breakdown of elastin, a key protein in connective tissue. Research has been conducted on densely substituted piperidines functionalized with a trifluoromethyl group as potential elastase inhibitors. nih.gov A series of these compounds (4a-j) was synthesized and evaluated for their ability to inhibit the elastase enzyme. nih.gov

Among the tested derivatives, compound 4i demonstrated the most potent inhibition with a half-maximal inhibitory concentration (IC₅₀) of 0.341 ± 0.001 μM. nih.gov Molecular binding analysis suggested that the fluorine atoms of compound 4i form hydrogen and hydrophobic bonds with the amino acid residues Thr41 and Thr96 of the enzyme. nih.gov The findings indicate that piperidine derivatives carrying a trifluoromethyl group are a promising class of candidates for elastase inhibition. nih.gov

| Compound | IC₅₀ (μM) |

|---|---|

| 4i | 0.341 ± 0.001 |

| Oleanolic Acid (Standard) | 13.45 ± 0.01 |

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of DNA, RNA, and certain amino acids, making it a target for various therapeutic agents. rjraap.comnih.gov While piperidine-based thiosemicarbazones have been assessed for their inhibitory activity against the DHFR enzyme, specific research focusing on derivatives of this compound for DHFR inhibition is not prominent in the reviewed scientific literature. researchgate.net General studies on DHFR inhibitors often focus on compounds with heterocyclic moieties, such as the 2,4-diamino pyrimidine motif. rjraap.com

Dipeptidyl peptidase-4 (DPP-4) is an enzyme involved in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. nih.gov The incorporation of a trifluoromethyl group has been explored in the design of potent DPP-4 inhibitors. For instance, a series of trifluoromethyl-substituted tetrahydropyran derivatives was designed to enhance pharmacokinetic profiles while maintaining robust DPP-4 inhibitory activity. nih.gov Furthermore, computational studies have identified compounds containing a trifluoromethylphenyl group, such as 5-Oxo-7-[4-(trifluoromethyl) phenyl]-4H,6H,7H- nih.govresearchgate.netthiazolo[4,5-b]pyridine 3-carboxylic acid , as having a strong binding affinity for the active site of DPP-4. nih.gov However, direct studies on the DPP-4 inhibitory activity of simple this compound derivatives are limited in the available literature.

Receptor Modulation

Derivatives containing the this compound scaffold have also been investigated for their ability to modulate various receptors in the central nervous system.

Sigma receptors, including the σ1 and σ2 subtypes, are involved in various cellular functions and are targets for therapeutic intervention in neurological disorders and cancer. nih.gov Molecules incorporating piperidine or piperazine (B1678402) structures have demonstrated high binding affinity towards the σ1 receptor. nih.gov

Research into phenoxyalkylpiperidines has provided insight into structure-activity relationships for sigma receptor binding. While these studies focused on derivatives with a 4-methyl substituent rather than a 4-trifluoromethyl group, they established the piperidine moiety as an optimal scaffold for σ1 receptor affinity over the σ2 subtype. uniba.it For example, compounds like (S)-2a and (R)-2a showed high affinity for the σ1 receptor. uniba.it The affinity of these related compounds suggests the potential of the this compound core in designing new sigma receptor ligands.

| Compound | σ1 Receptor Kᵢ (nM) | σ2 Receptor Kᵢ (nM) |

|---|---|---|

| (S)-2a | 0.34 | 146 |

| (R)-2a | 1.18 | 809 |

The serotonin 1D (5-HT1D) receptor is a target for the treatment of conditions like migraine. The search for selective ligands has led to the exploration of various chemical scaffolds. While direct inhibition of the 5-HT1D receptor by simple this compound derivatives is not extensively documented, related structures have been identified. For instance, a patent describes [[2-(4-methyl-l-piperazinyl)phenyl]methyl]-l-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone as a 5-HTR1D inhibitor. google.com Additionally, studies on fluorinated 3-(3-(Piperidin-1-yl)propyl)indoles have shown that fluorination can lead to selective human 5-HT1D receptor ligands with high affinity. acs.org This suggests that the incorporation of fluorine, including in the form of a trifluoromethyl group, is a viable strategy for developing ligands for the 5-HT1D receptor.

Antimicrobial Activities

Derivatives of this compound have been investigated for their potential to combat various microbial pathogens, demonstrating a range of antifungal, antibacterial, and antiviral effects.

The trifluoromethyl group has been shown to positively influence the antifungal efficacy of certain molecular scaffolds. In a series of 1,2,4-triazole derivatives, a compound featuring a 4-trifluoromethyl alteration (19g) demonstrated the most potent activity against Candida albicans, with a minimum inhibitory concentration (MIC) of 0.031 μg/mL. nih.gov Another study on 1,5-diarylidene-4-piperidones noted that derivatives with a trifluoromethyl substitution (R1 = CF3) exhibited modest antifungal potency against Cryptococcus neoformans, with MICs ranging from 125 to 250 μM. mdpi.com

Research into fluorinated chalcones also underscores the role of fluorine-containing groups in enhancing antifungal action. nih.gov While not piperidine derivatives themselves, these studies provide a rationale for including the trifluoromethyl group in drug design. For instance, chalcones bearing trifluoromethoxy groups were generally more effective than those with trifluoromethyl groups against fungal strains like Candida albicans and Aspergillus niger. nih.gov

Table 1: Antifungal Activity of Selected Trifluoromethyl-Containing Compounds